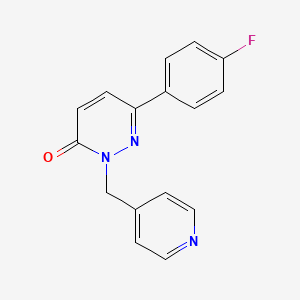

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHBTRVRCQNNQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the 4-Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Attachment of the Pyridin-4-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone core or the pyridine ring.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Pyridinylmethyl at position 2 introduces a basic nitrogen, which may enhance solubility in acidic environments compared to purely aromatic substituents like phenyl .

- Lower synthesis yields (e.g., 29.3% in ) suggest challenges in introducing bulky substituents, though data for the target compound are unavailable .

Antiviral Activity

- 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (): Demonstrated antiviral activity via computational modeling and experimental assays. The 4-fluorophenyl and methylbenzyl groups likely contribute to target binding .

- The pyridinylmethyl group may alter binding kinetics compared to methylbenzyl .

Kinase Inhibition

- AS1940477 (): A p38 MAP kinase inhibitor featuring a fluorophenyl-pyridazinone core. The hydroxymethyl-tetrahydropyrazolo-pyrimidinyl substituent enhances potency (IC₅₀ < 10 nM) .

- Target Compound: Lacks the extended heterocyclic system of AS1940477 but retains the fluorophenyl-pyridazinone scaffold. This may limit kinase affinity but reduce off-target effects .

Solubility and Formulation Considerations

- 6-Phenyl-pyridazin-3(2H)-one (): Exhibits low solubility in water but improved solubility in polar aprotic solvents (e.g., DMSO). The absence of fluorine or pyridinyl groups reduces lipophilicity .

- Target Compound : The fluorine and pyridinylmethyl groups likely decrease aqueous solubility compared to unsubstituted analogs, necessitating formulation adjustments (e.g., co-solvents) .

Biological Activity

6-(4-Fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a pyridazinone core, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and providing detailed insights into its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The molecular formula of 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is with a molecular weight of approximately 281.28 g/mol. The compound consists of a pyridazine ring substituted with a 4-fluorophenyl group and a pyridin-4-ylmethyl group, which may enhance its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂FN₃O |

| Molecular Weight | 281.28 g/mol |

| CAS Number | 922925-46-0 |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazinone Core : Achieved through the cyclization of hydrazine derivatives with diketones or ketoesters.

- Introduction of the 4-Fluorophenyl Group : Often accomplished via nucleophilic aromatic substitution.

- Attachment of the Pyridin-4-ylmethyl Group : This can be done using coupling reactions such as Suzuki or Heck reactions.

The biological activity of 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzymatic activities or receptor functions, influencing various biochemical pathways.

Anticancer Activity

Research has indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds structurally related to 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Studies have highlighted the potential neuroprotective effects of similar pyridazinone derivatives, particularly in the context of neurodegenerative diseases such as Alzheimer's. These compounds may act as selective inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegeneration.

Case Studies

- MAO Inhibition : A study demonstrated that certain pyridazinone derivatives exhibited potent MAO-B inhibitory activity, suggesting their potential in treating neurodegenerative disorders. For example, one derivative showed an IC₅₀ value of 0.013 µM against MAO-B, indicating high potency .

- Cytotoxicity Assessment : In vitro studies on L929 fibroblast cells indicated varying levels of cytotoxicity among different derivatives, with some exhibiting low toxicity at therapeutic concentrations .

Research Findings

Recent investigations into the biological activities of related compounds have yielded promising results:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 6-(3-fluorophenyl)-2-{[4-(piperidin-1-yl)methyl}pyridazin-3(2H)-one | Anticancer | Significant reduction in tumor growth in vitro |

| 5-acetyl-6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Neuroprotective | Enhanced neuronal survival in oxidative stress models |

| 6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one | Antidepressant | Improved mood-related behaviors in animal models |

Q & A

Q. What synthetic strategies are optimal for preparing 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one and its analogs?

Synthesis typically involves multi-step routes with key intermediates. For example:

- Method C : Aryl-substituted pyridazinones can be synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines, achieving yields up to 67% under reflux conditions .

- Substitution Optimization : Introducing fluorophenyl groups via nucleophilic aromatic substitution (SNAr) requires anhydrous conditions and catalysts like K2CO3 in DMF .

- Crystallization : Recrystallization from ethanol/water mixtures yields stable crystalline forms, verified by melting points (e.g., 160–162°C) and IR/NMR spectroscopy .

Q. How can structural characterization be systematically performed for this compound?

A multi-technique approach is essential:

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with unit cell parameters (e.g., a = 20.902 Å, b = 4.2898 Å) resolve bond angles and dihedral distortions .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 344.33 for [M+H]+) .

Advanced Research Questions

Q. What computational methods are effective for predicting bioactivity and binding mechanisms?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogs, gaps of ~4.2 eV correlate with electron-deficient regions at the pyridazinone core .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases. A study on a related pyridazinone derivative showed binding affinity (Ki = 12 nM) to MAPK via hydrogen bonds with Glu71 and Lys54 .

Q. How can biological activity be evaluated in vitro and in vivo?

Q. What structural modifications enhance target selectivity or reduce toxicity?

- Substitution at the 2-Position : Replacing pyridin-4-ylmethyl with morpholinyl groups improved vasodilatory activity (EC50 = 23 nM vs. 150 nM for parent compound) .

- Fluorine Addition : Para-fluorine on the phenyl ring enhances metabolic stability (t1/2 increased from 1.2 to 3.8 h in microsomal assays) .

Q. How can this compound be applied in bioimaging or theranostics?

Q. What analytical challenges arise in purity assessment, and how are they resolved?

- HPLC Method : C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA) achieves >99% purity .

- Impurity Profiling : LC-MS/MS identifies byproducts like defluorinated analogs (Δm/z = -18) .

Methodological Considerations

- Data Contradictions : Discrepancies in bioactivity between computational predictions and experimental results (e.g., lower-than-expected kinase inhibition) may arise from solvation effects not modeled in docking. Validate with molecular dynamics simulations .

- Reproducibility : Ensure anhydrous conditions during synthesis to avoid hydrolysis of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.